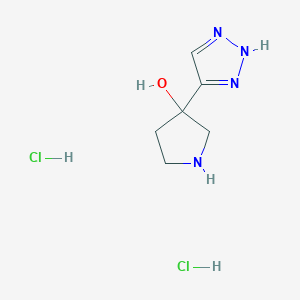

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride

Descripción

Propiedades

IUPAC Name |

3-(2H-triazol-4-yl)pyrrolidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c11-6(1-2-7-4-6)5-3-8-10-9-5;;/h3,7,11H,1-2,4H2,(H,8,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORISWIPYTLVLGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=NNN=C2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol Dihydrochloride: A Structural and Synthetic Guide for Advanced Drug Discovery

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

In modern medicinal chemistry, the shift toward higher fraction sp3 ( Fsp3 ) architectures is driven by the need to improve clinical success rates, enhance target selectivity, and optimize physicochemical properties. 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride (Free base CAS: 1803565-60-7)[1] is a highly specialized, bifunctional heterocyclic building block designed to meet these exact demands.

By fusing a polar, conformationally dynamic pyrrolidine core with a metabolically robust 1,2,3-triazole ring, this scaffold serves as a premium intermediate for Fragment-Based Drug Discovery (FBDD), rigidified PROTAC linkers, and central nervous system (CNS) penetrant therapeutics. This guide deconstructs the structural causality of the molecule and provides self-validating synthetic protocols for its integration into complex drug discovery pipelines.

Structural Causality & Physicochemical Profiling

As a Senior Application Scientist, I evaluate building blocks not just by their reactive groups, but by the three-dimensional vectors they project within a protein binding pocket. Every moiety in this molecule serves a distinct pharmacological purpose.

The Pyrrolidin-3-ol Core: Escaping Flatland

The pyrrolidine ring is one of the most privileged scaffolds in FDA-approved drugs[2]. In this molecule, the sp3 -hybridized core introduces "pseudorotation," allowing the ligand to adopt multiple envelope conformations to maximize Van der Waals contacts within a target pocket. The tertiary hydroxyl group at the C3 position serves two critical functions:

-

Conformational Locking: The steric bulk of the -OH group restricts the free rotation of the adjacent triazole ring, pre-organizing the molecule into a bioactive conformation.

-

Anchoring: It acts as a potent, directional hydrogen-bond donor and acceptor.

The 1,2,3-Triazole Ring: The Ultimate Bioisostere

The 1H-1,2,3-triazole moiety is widely recognized as a superior bioisostere for amide bonds, esters, and carboxylic acids[3]. Unlike traditional amides, the triazole ring is entirely resistant to enzymatic cleavage (hydrolysis), oxidation, and reduction in vivo. Furthermore, it possesses a strong dipole moment (~5 Debye) that can engage in robust dipole-dipole interactions with backbone amides of the target protein.

The Dihydrochloride Salt Form: Handling & Stability

The free base of this compound is highly polar and prone to hygroscopicity. The dihydrochloride salt formulation is a deliberate design choice that ensures:

-

Oxidative Stability: Protonation of the secondary amine prevents spontaneous oxidation.

-

Weighing Precision: The crystalline salt form prevents water absorption from the atmosphere, ensuring exact stoichiometric control during high-throughput parallel synthesis.

Table 1: Physicochemical & Pharmacodynamic Parameters

| Parameter | Value / Characteristic | Mechanistic Impact |

| Molecular Formula | C₆H₁₀N₄O · 2HCl | Low molecular weight (227.09 g/mol ) makes it an ideal FBDD starting point. |

| Fraction sp3 ( Fsp3 ) | 0.67 (4 out of 6 carbons) | High 3D character; correlates with reduced off-target toxicity[2]. |

| H-Bond Donors | 4 (OH, Triazole-NH, Pyrrolidine-NH₂⁺) | Exceptional aqueous solubility; requires lipophilic capping for BBB transit. |

| Metabolic Liability | Very Low | Triazole resists CYP450 oxidation; tertiary alcohol prevents phase I oxidation at C3. |

Pharmacophore Topology

To visualize how this building block interacts with biological targets and synthetic reagents, we map its vector topology.

Graphviz Diagram 1: Pharmacophore topology and synthetic vectors of the target scaffold.

Experimental Workflows: Synthetic Integration

The presence of a secondary amine, a tertiary alcohol, and a 1H-triazole creates a complex chemoselectivity landscape. As a dihydrochloride salt, the secondary amine is deactivated. The following self-validating protocols are designed to ensure selective functionalization.

Protocol A: Chemoselective Amide Coupling (N-Derivatization)

Objective: To couple a carboxylic acid to the pyrrolidine N1 position without cross-reacting with the triazole N-H or the tertiary alcohol. Causality Principle: The dihydrochloride salt requires exactly 2.0 equivalents of base just to liberate the free amine. Using a mild base like N,N-Diisopropylethylamine (DIPEA) ensures the amine is nucleophilic while the tertiary alcohol remains protonated and unreactive.

Step-by-Step Methodology:

-

Activation: In an oven-dried vial under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

-

Base Addition: Add DIPEA (4.0 eq). Note: 2.0 eq neutralizes the dihydrochloride salt, 1.0 eq deprotonates the acid, and 1.0 eq acts as a catalytic excess.

-

Substrate Addition: Add 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride (1.0 eq) to the stirring solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the unreacted acid is consumed. The mass spectrum should show the desired product [M+H]+=(Acid MW+154.17−18.02) .

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Late-Stage Triazole Alkylation

Objective: Alkylation of the 1,2,3-triazole ring (typically yielding a mixture of N1 and N2 isomers, which can be separated). Causality Principle: The triazole proton is weakly acidic ( pKa ~ 9.5). Using a moderate base like K₂CO₃ at elevated temperatures allows for selective N-alkylation over O-alkylation of the tertiary alcohol ( pKa ~ 16).

Step-by-Step Methodology:

-

Preparation: Dissolve the N-protected pyrrolidine intermediate (1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Deprotonation: Add anhydrous K₂CO₃ (2.5 eq) and stir at 40 °C for 15 minutes.

-

Alkylation: Add the alkyl halide (R-X, 1.2 eq) dropwise. Elevate temperature to 60 °C and stir for 12 hours.

-

Validation: TLC or LC-MS will typically show two closely eluting spots/peaks corresponding to the N1 and N2 alkylated regioisomers.

-

Purification: Separate the regioisomers using reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA modifier).

Application in Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of Targeted Protein Degradation, flexible PEG linkers often lead to high entropic penalties upon ternary complex formation. 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol is increasingly utilized as a rigidifying linker element .

By incorporating this scaffold between a target-binding warhead and an E3 ligase ligand (e.g., Cereblon or VHL binders), chemists can restrict the conformational degrees of freedom. The triazole ring provides a rigid vector, while the pyrrolidine core projects the hydroxyl group into the solvent, enhancing the overall aqueous solubility of the massive PROTAC molecule.

Graphviz Diagram 2: Standard synthetic workflow for integrating the scaffold into a PROTAC linker.

Conclusion

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is far more than a simple building block; it is a highly engineered pharmacophore designed to solve modern medicinal chemistry challenges. By providing a metabolically stable amide bioisostere (triazole) coupled with an sp3 -rich, conformationally dynamic core (pyrrolidine), it allows researchers to systematically improve the physicochemical properties and target affinity of their lead compounds. Proper handling of its dihydrochloride salt form and mastery of its chemoselective vectors are essential for maximizing its utility in drug discovery.

References

-

Li Petri, G., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, vol. 379, no. 5, 2021, p. 34. Available at:[Link]

-

Giri, N., et al. "Targeting cancer cells: use of 1,2,3-triazole in drug discovery." RSC Advances, vol. 7, no. 53, 2017, pp. 33127–33141. Available at:[Link]

Sources

An In-depth Technical Guide to 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

Introduction: A Scaffold of Emerging Importance in Medicinal Chemistry

The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. This approach seeks to synergize the therapeutic attributes of each component, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this paradigm, the fusion of the pyrrolidine and 1,2,3-triazole rings has emerged as a particularly fruitful strategy. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, provides a three-dimensional architecture that is adept at exploring chemical space, a valuable trait for optimizing interactions with biological targets.[1][2] Conversely, the 1,2,3-triazole moiety, readily accessible through the robust and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a stable, aromatic linker that is capable of engaging in hydrogen bonding and dipole interactions.[3][4]

This guide focuses on a specific exemplar of this molecular class: 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride . This compound, while not extensively cataloged commercially in its unsubstituted form, represents a core scaffold for a multitude of derivatives under investigation for a wide array of therapeutic applications. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, elucidate its key spectroscopic features, and explore the vast therapeutic landscape that this scaffold promises to impact.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is a prerequisite for its development as a therapeutic agent. These parameters govern its solubility, permeability, and metabolic stability, all of which are critical determinants of its ultimate bioavailability and efficacy.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₂N₄O | Calculated |

| Molecular Weight | 227.10 g/mol | Calculated |

| Monoisotopic Mass | 226.03916 Da | Calculated |

| Calculated logP | -1.5 | Calculated |

| Hydrogen Bond Donors | 4 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis Protocol: A Step-by-Step Guide to the Core Scaffold

The synthesis of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol is a multi-step process that leverages well-established transformations in organic chemistry. The following protocol provides a detailed methodology for the preparation of the N-Boc protected intermediate, a crucial precursor that allows for the key "click chemistry" reaction.

Experimental Workflow Diagram

Caption: Synthetic workflow for pyrrolidinyl-triazolol derivatives.

Detailed Methodology

Part 1: Synthesis of N-Boc-3-ethynylpyrrolidin-3-ol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF).[6][7]

-

Addition of Grignard Reagent: Cool the solution to 0°C in an ice bath. Slowly add ethynylmagnesium bromide (1.2 eq., 0.5 M in THF) via the dropping funnel, maintaining the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-3-ethynylpyrrolidin-3-ol.

Part 2: Synthesis of the Azide Partner (General Procedure)

-

Azidation: Dissolve the corresponding halide (e.g., benzyl bromide, 1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).[8][]

-

Reaction: Add sodium azide (1.5 eq.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Isolation: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired azide, which is often used in the next step without further purification.

Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Mixture: In a round-bottom flask, dissolve N-Boc-3-ethynylpyrrolidin-3-ol (1.0 eq.) and the synthesized azide (1.0 eq.) in a mixture of tert-butanol and water (1:1).[10]

-

Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).

-

Reaction and Monitoring: Stir the resulting heterogeneous mixture vigorously at room temperature for 24-48 hours. The reaction can be monitored by TLC or LC-MS.

-

Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the N-Boc protected triazole derivative.

Part 4: Deprotection to Yield the Dihydrochloride Salt

-

Acidic Cleavage: Dissolve the purified N-Boc protected triazole in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

HCl Addition: Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5-10 eq.) and stir the mixture at room temperature for 2-4 hours.

-

Product Isolation: The dihydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final product, 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride.

Spectroscopic Characterization: Deciphering the Molecular Signature

The structural elucidation of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a predictive analysis of the key signals expected in the ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Features

-

Triazole Proton (C5-H): A characteristic singlet is expected in the downfield region, typically between δ 7.5 and 8.5 ppm.[11][12] The exact chemical shift will be influenced by the substituent on the N1 position of the triazole ring.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2-H and C5-H) are expected to be in the range of δ 3.0-4.0 ppm. The protons on the C4 carbon will likely be found more upfield, around δ 2.0-2.5 ppm. The proton on the hydroxyl-bearing carbon (C3-H) will also be in the δ 3.5-4.5 ppm range.

-

Hydroxyl and Amine Protons: The hydroxyl (-OH) and amine (-NH₂⁺-) protons will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They are also exchangeable with D₂O.

Expected ¹³C NMR Spectral Features

-

Triazole Carbons: The two carbon atoms of the 1,2,3-triazole ring are expected to resonate in the aromatic region, typically between δ 120 and 150 ppm.[12]

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C5) are expected around δ 45-60 ppm. The hydroxyl-bearing carbon (C3) will be deshielded and is anticipated to be in the range of δ 60-75 ppm. The C4 carbon will be the most upfield of the ring carbons, likely appearing around δ 30-40 ppm.

Applications in Drug Discovery: A Scaffold with Broad Therapeutic Potential

The 3-(triazolyl)pyrrolidin-3-ol scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This versatility stems from the favorable physicochemical properties of the combined rings and the ability to readily introduce diverse substituents on both the pyrrolidine nitrogen and the triazole ring.

-

Anticancer Agents: Numerous studies have reported the potent anticancer activity of pyrrolidinyl-triazole hybrids. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.[10]

-

Antimicrobial and Antifungal Agents: The triazole moiety is a well-known pharmacophore in antifungal drugs. Hybrid molecules incorporating the pyrrolidinol scaffold have also shown promising antibacterial and antifungal activities.[13]

-

Neuroprotective and Anticonvulsant Agents: The pyrrolidine ring is a core component of several drugs targeting the central nervous system. Derivatives of the title compound have been explored for their potential in treating neurodegenerative diseases and as anticonvulsants.[2]

-

Enzyme Inhibitors: The structural features of this scaffold make it an attractive starting point for the design of inhibitors for various enzymes implicated in disease.

Conclusion

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride represents a foundational scaffold in the ongoing quest for novel therapeutic agents. Its synthesis, centered around the highly efficient "click" chemistry, allows for the rapid generation of diverse chemical libraries. The inherent properties of the pyrrolidine and triazole rings bestow upon these hybrid molecules a high degree of "drug-likeness," making them prime candidates for further development. The in-depth understanding of its synthesis, characterization, and the broad biological potential outlined in this guide serves as a valuable resource for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

-

Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. Parasites & Vectors. [Link]

-

Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Chemistry International. [Link]

-

A New Class of β–Pyrrolidino-1,2,3-Triazole Derivatives as β-Adrenergic Receptor Inhibitors: Synthesis, Pharmacological, and Docking Studies. Molecules. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

1,2,3-Triazole Containing Hybrids as Potential Pharmacological Agents: A Review. Pharmaceuticals. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Medicinal Chemistry. [Link]

-

Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride. NextSDS. [Link]

-

¹³C N.M.R. spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[3][12][12]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. Australian Journal of Chemistry. [Link]

-

(3r,5s)-5-(5-phenyl-1h-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride. PubChemLite. [Link]

-

Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Marine Drugs. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Journal of Medicinal Chemistry. [Link]

-

Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

-

A multi-step azidation/CuAAC sequence under flow conditions using aqueous acetonitrile azeotrope as a recoverable and reusable solvent. Green Chemistry. [Link]

-

(3S)-pyrrolidin-3-ol. PubChem. [Link]

-

Azides in the Synthesis of Various Heterocycles. Molecules. [Link]

-

4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. PubChem. [Link]

-

Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone. PubChem. [Link]

-

Azide‐Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization. Chemistry – A European Journal. [Link]

-

Formation and Reactions of Azide Radicals. Defense Technical Information Center. [Link]

-

3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-ol. PubChem. [Link]

-

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride. NextSDS. [Link]

-

1-(pyrrolidin-3-yl)-1h-1,2,3-triazole-4-carboxamide hydrochloride. PubChemLite. [Link]

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. reddit.com [reddit.com]

- 3. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

"3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing therapeutic candidates. The heterocyclic scaffold, 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol, represents a promising pharmacophore, integrating the versatile 1,2,3-triazole moiety, known for its role in "click chemistry" and its presence in numerous bioactive compounds, with a functionalized pyrrolidine ring, a common feature in many pharmaceuticals. This guide provides a comprehensive, in-depth analysis of the spectral data expected for 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride, offering a predictive roadmap for its characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Interrogation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide a wealth of information regarding the number of different types of protons, their electronic environments, and their spatial relationships. The dihydrochloride salt form will influence the chemical shifts of protons near the nitrogen atoms and the hydroxyl group due to protonation.

Key Predicted Resonances:

-

Triazole Proton (H-5'): A singlet is expected in the aromatic region, typically between δ 7.5 and 8.5 ppm.[1][2] The precise chemical shift will be influenced by the solvent and the electronic effect of the pyrrolidine substituent.

-

Pyrrolidine Ring Protons: The pyrrolidine ring contains several methylene groups and a methine proton, which will exhibit complex splitting patterns.

-

H-2 and H-5: These methylene protons adjacent to the protonated nitrogen will be deshielded and are expected to appear as complex multiplets, likely in the range of δ 3.0-4.0 ppm.

-

H-4: These methylene protons will also present as a multiplet, likely in the range of δ 2.0-2.5 ppm.

-

-

Hydroxyl and Amine Protons (-OH, -NH₂⁺-): These exchangeable protons will likely appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and the solvent used. In a protic solvent like DMSO-d₆, they could be found over a wide range, potentially from δ 3.0 to 5.0 ppm for the alcohol and δ 8.0 to 10.0 ppm for the ammonium proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5' (Triazole) | 7.5 - 8.5 | s (singlet) |

| H-2 (Pyrrolidine) | 3.0 - 4.0 | m (multiplet) |

| H-4 (Pyrrolidine) | 2.0 - 2.5 | m (multiplet) |

| H-5 (Pyrrolidine) | 3.0 - 4.0 | m (multiplet) |

| -OH | Variable (broad) | br s (broad singlet) |

| -NH₂⁺- | Variable (broad) | br s (broad singlet) |

| Triazole N-H | 14.0 - 16.0 | br s (broad singlet) |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of chemically distinct carbon atoms and provide insight into their hybridization and electronic environment.

Key Predicted Resonances:

-

Triazole Carbons (C-4' and C-5'): These two aromatic carbons are expected in the range of δ 120-150 ppm.[3] The carbon attached to the pyrrolidine ring (C-4') will likely be more downfield.

-

Pyrrolidine Ring Carbons:

-

C-3: The quaternary carbon bearing the hydroxyl group will be found in the range of δ 60-80 ppm.

-

C-2 and C-5: The carbons adjacent to the nitrogen will be in the range of δ 40-60 ppm.

-

C-4: This methylene carbon will be the most upfield of the ring carbons, likely in the range of δ 30-40 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (Triazole) | 130 - 150 |

| C-5' (Triazole) | 120 - 140 |

| C-3 (Pyrrolidine) | 60 - 80 |

| C-2 (Pyrrolidine) | 40 - 60 |

| C-5 (Pyrrolidine) | 40 - 60 |

| C-4 (Pyrrolidine) | 30 - 40 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled).

-

Perform 2D NMR experiments such as COSY (to establish H-H correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range H-C correlations) for complete structural assignment.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Predicted IR Absorption Bands

The IR spectrum of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Ammonium Salt) | 2400 - 3200 | Broad, Strong |

| N-H Stretch (Triazole) | 3100 - 3150 | Medium |

| C-H Stretch (Aromatic - Triazole) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic - Pyrrolidine) | 2850 - 3000 | Medium to Strong |

| C=C, C=N Stretch (Triazole Ring) | 1400 - 1600 | Medium |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Caption: Workflow for IR sample preparation and analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule of the free base, [M+H]⁺.

-

Molecular Formula of Free Base: C₅H₉N₃O

-

Molecular Weight of Free Base: 127.14 g/mol

-

Predicted [M+H]⁺: m/z 128.15

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve:

-

Loss of a water molecule (-18 Da) from the pyrrolidinol ring.

-

Cleavage of the pyrrolidine ring, leading to various smaller fragments.

-

Fragmentation of the triazole ring, though it is generally more stable.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to aid ionization) to a concentration of approximately 1 µg/mL.

-

Instrument Setup: Use an ESI-MS instrument, which is well-suited for polar and non-volatile compounds.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce and analyze its fragmentation.

Conclusion

The comprehensive spectroscopic analysis of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data in this guide, based on established principles of spectroscopy and data from related structures, offers a robust framework for researchers to interpret their experimental results. The synergistic use of these techniques allows for the unambiguous determination of the molecular structure, which is a critical step in the journey of a compound from discovery to potential therapeutic application.

References

- Schoffstall, A. M., et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. In NMR Spectroscopy in the Undergraduate Curriculum. ACS Symposium Series, Vol. 1380, pp. 105-131. American Chemical Society.

-

SpectraBase. (n.d.). 1,2,3-Triazole. Wiley-VCH GmbH. Retrieved from [Link]

- Chirkin, E., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A.

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Spring 2021. Retrieved from [Link]

- BenchChem. (2025).

- Larina, L. I. (2022).

- eGyanKosh. (n.d.).

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

- IntechOpen. (2017).

- BenchChem. (2025). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. BenchChem.

- ResearchGate. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid.

- AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.

- Patel, M. M., & Shaikh, F. M. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Chemical and Pharmaceutical Research, 12(3), 1-8.

- ResearchGate. (n.d.). FTIR spectra of ammonium pyrrolidine DTC ligand (i) & bis(N-pyrrolidine...

- MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8878.

- MDPI. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules.

- Wiley Online Library. (2024). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity.

- MDPI. (2021). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 26(16), 4983.

- Beilstein Journals. (n.d.). Supporting Information for Catalyst-free synthesis of 4-acyl-NH-1,2,3-triazoles by water-mediated cycloaddition reactions of enaminones and tosyl azide. Beilstein Journal of Organic Chemistry.

- MDPI. (2014). Synthesis of New 1,2,3-Triazol-4-yl-quinazoline Nucleoside and Acyclonucleoside Analogues. Molecules, 19(4), 3935-3955.

- PubMed. (2019). Synthesis of new thiazolyl-pyrazolyl-1,2,3-triazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 180, 526-541.

- ResearchGate. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE- inhibition analysis.

- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

Sources

"3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride

Introduction

3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group and a 1,2,3-triazole moiety. The presence of these functional groups, combined with its formulation as a dihydrochloride salt, suggests its potential as a candidate in drug discovery programs. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, known for improving physicochemical properties such as aqueous solubility.[1][2] The 1,2,3-triazole ring, often incorporated via "click chemistry," is valued for its metabolic stability and ability to form hydrogen bonds.[3][4]

A comprehensive understanding of the solubility and stability of this molecule is paramount for its advancement through the drug development pipeline. These fundamental physicochemical properties dictate formulation strategies, bioavailability, and shelf-life. This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride, from theoretical predictions to detailed experimental protocols.

Molecular Structure and Predicted Physicochemical Profile

A predictive analysis of the compound's structure is the first step in designing a logical characterization strategy. The molecule can be deconstructed into three key components: the pyrrolidine-3-ol core, the 1H-1,2,3-triazole substituent, and its nature as a dihydrochloride salt.

-

Pyrrolidine-3-ol Core: This saturated N-heterocycle contains a secondary amine and a tertiary alcohol. The pyrrolidine ring itself contributes to a non-planar, three-dimensional structure which can be advantageous for exploring pharmacophore space.[1] The secondary amine is a basic center (pKa typically ~10-11), and the hydroxyl group can act as a hydrogen bond donor and acceptor. Both features are expected to enhance aqueous solubility.[2]

-

1H-1,2,3-Triazole Moiety: The 1,2,3-triazole ring is an aromatic heterocycle known for its chemical robustness. It is generally stable under thermal and acidic conditions and is resistant to oxidative, reductive, and hydrolytic degradation.[3][4] It also contains nitrogen atoms that can act as hydrogen bond acceptors. One of the triazole nitrogens can also be protonated, acting as a second, weaker basic center.

-

Dihydrochloride Salt Form: This is the most critical feature influencing solubility. The "dihydrochloride" designation indicates that two basic nitrogen atoms in the molecule have been protonated to form a salt with two chloride counter-ions. These are most likely the pyrrolidine nitrogen and one of the triazole nitrogens. This salt form is expected to be highly soluble in aqueous media. However, this solubility will be highly dependent on pH. As the pH of the solution increases, the protonated nitrogens will be neutralized, leading to the precipitation of the less soluble free base. This pH-dependent solubility is a critical parameter to characterize.[5][6]

Solubility Assessment: Protocols and Strategy

Solubility is not a single value but a context-dependent property. For drug development, we distinguish between thermodynamic and kinetic solubility.[7][8]

-

Thermodynamic Solubility: The equilibrium concentration of a compound in a specific medium at a given temperature when excess solid is present. It represents the true, most stable solubility and is the gold standard for characterization.

-

Kinetic Solubility: The concentration at which a compound, typically added from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous medium. It is a measure of a compound's propensity to stay in solution under non-equilibrium conditions and is often used in high-throughput screening during early discovery.[8][9]

The following workflow is recommended for a comprehensive solubility assessment.

Caption: Recommended workflow for solubility assessment.

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is a critical parameter for pre-formulation development.[7]

Rationale: The shake-flask method ensures that the solution reaches equilibrium with the most stable solid form of the compound, providing the true thermodynamic solubility value. Incubation for at least 24 hours is necessary to ensure this equilibrium is reached.

Methodology:

-

Preparation: Prepare buffer solutions at various relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

-

Sample Preparation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Solid: Filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. It is critical to ensure the filter does not adsorb the compound; this can be checked by filtering a standard solution of known concentration and analyzing the filtrate.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.

Experimental Protocol 2: pH-Solubility Profile

For an ionizable compound like this dihydrochloride salt, understanding how solubility changes with pH is essential for predicting its behavior in the gastrointestinal tract.[5]

Rationale: This protocol maps the solubility across a wide pH range. For a dihydrochloride salt of a weak base, solubility is expected to be high at low pH and decrease sharply as the pH approaches and exceeds the pKa values of the protonated amine groups.

Methodology:

-

Stock Solution: Prepare a suspension of the compound in water (e.g., 10 mg/mL).

-

pH Titration: While stirring, slowly add small aliquots of concentrated HCl or NaOH to titrate the suspension to a range of target pH values (e.g., from pH 1 to 10).

-

Equilibration & Measurement: After each pH adjustment, allow the solution to equilibrate for 1-2 hours.

-

Analysis: For each pH point, collect an aliquot, filter it as described in Protocol 1, and quantify the concentration of the dissolved compound.

-

Data Plotting: Plot the measured solubility (on a log scale) against the pH to generate the pH-solubility profile.

Table 1: Template for Summarizing Solubility Data

| Solvent/Medium | Temperature (°C) | Measured Solubility (mg/mL) | Method Used |

| pH 1.2 Buffer (SGF) | 37 | Shake-Flask | |

| pH 4.5 Acetate Buffer | 37 | Shake-Flask | |

| pH 6.8 Phosphate Buffer | 37 | Shake-Flask | |

| pH 7.4 Phosphate Buffer | 37 | Shake-Flask | |

| Water | 25 | Shake-Flask | |

| FaSSIF | 37 | Shake-Flask | |

| FeSSIF | 37 | Shake-Flask |

Stability Assessment: Forced Degradation Studies

Stability testing is crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method. Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated storage to trigger degradation.[10][11]

The following workflow, based on ICH guidelines, is recommended.

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

Given the stability of the 1,2,3-triazole ring[3][4], degradation is more likely to be initiated at the pyrrolidine-3-ol moiety. Potential pathways include:

-

Oxidation: The tertiary alcohol could be resistant, but the secondary amine of the pyrrolidine ring could be susceptible to oxidation.

-

Ring Opening: Under harsh acidic or basic conditions at elevated temperatures, cleavage of the pyrrolidine ring is a possibility, though less likely than substituent modification.

-

Interaction with Excipients: This would be investigated during formulation development.

Caption: Predicted degradation pathways for the compound.

Experimental Protocol 3: Forced Degradation Studies

This protocol outlines the conditions for stress testing based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately resolve the degradants from the parent compound.

Rationale: Exposing the compound to a range of chemical and physical stresses helps to identify its intrinsic stability and potential degradation products that might be formed during storage. This is a regulatory requirement for developing a stability-indicating method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a defined period.

-

Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80°C.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photostability: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10][11][12][13][14] A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method.

-

-

Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples. Calculate mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Table 2: Template for Summarizing Forced Degradation Results

| Stress Condition | Duration/Intensity | % Degradation of Parent | No. of Degradants | Observations (e.g., RRT of major degradant) |

| 0.1 N HCl, 80°C | 8 hours | |||

| 0.1 N NaOH, 40°C | 4 hours | |||

| Water, 80°C | 24 hours | |||

| 3% H₂O₂, RT | 24 hours | |||

| Dry Heat, 80°C | 48 hours | |||

| Photostability (ICH Q1B) | 1.2 million lux-hr |

Conclusion and Future Directions

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride, its salt form dictates a strong focus on pH-dependent solubility. Its heterocyclic core, while containing generally stable moieties, requires rigorous forced degradation studies to unmask any potential liabilities. The protocols and strategies outlined in this guide provide a comprehensive, scientifically-grounded framework for generating the critical data required by researchers. Successful characterization using these methods will enable informed decisions regarding formulation, clinical development, and ultimately, the potential therapeutic application of this compound.

References

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Keshavarz, M. H., Mousavi, S., & Drikvand, M. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials. [Link]

-

Braslavsky, S., & Heicklen, J. (1976). The gas-phase thermal and photochemical decomposition of heterocyclic compounds containing nitrogen, oxygen, or sulfur. Chemical Reviews. [Link]

-

Schaerer, M., et al. (2025). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Szafraniec-Szczęsny, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]

-

Zhang, C., et al. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

-

Szafraniec-Szczęsny, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. [Link]

-

Ciemnicka, J., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Materials. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

ResearchGate. (2025). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. [Link]

-

Shang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

JETIR. (2022). A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. [Link]

-

Al-Ghorbani, M., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega. [Link]

-

Nguyen, T. H., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology. [Link]

-

Al-Ghorbani, M., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega. [Link]

-

David, M., et al. (2025). Study on the stereoselective degradation of three triazole fungicides in sediment. [Link]

-

Nguyen, T. H., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology. [Link]

-

Streng, W. H., & Zoglio, M. A. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

-

European Journal of Chemistry. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. [Link]

-

ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

-

NextSDS. 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride. [Link]

-

IJSDR. Stability indicating study by using different analytical techniques. [Link]

-

SciELO. (2012). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. [Link]

-

LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Godse, V. P., et al. (2010). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]

-

Pobudkowska, A., et al. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. International Journal of Pharmaceutical Research and Reviews. [Link]

-

Pobudkowska, A., & Domańska, U. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Chemical & Engineering Data. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]

-

Ahmad, S., et al. (2023). HPTLC Stability Indicating Analytical Method of Andrographolide and 5-fluorouracil with Network Pharmacology Analysis against Cancer. Combinatorial Chemistry & High Throughput Screening. [Link]

-

ResearchGate. (2025). Synthesis, structure, and optical properties of 3-(1H-1,2,3-triazol-1-yl)-substituted 4H-pyrido[1,2–a]pyrimidin-4-ones and 4H-quinolizin-4-ones. [Link]

-

Al-Soud, Y. A., et al. (2003). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. [Link]

-

ResearchGate. (2015). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. [Link]

-

D'hooghe, M., et al. (2017). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. raytor.com [raytor.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. caronscientific.com [caronscientific.com]

Synthesis of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol Dihydrochloride: An Application Note and Protocol

Abstract

This comprehensive guide details the synthetic pathway for obtaining 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine and 1,2,3-triazole moieties are prominent scaffolds in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties. This document provides a robust, multi-step protocol commencing from commercially available starting materials, with an emphasis on the underlying chemical principles and practical experimental considerations. The synthesis leverages a strategic protection-deprotection sequence, a key organometallic addition, and a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a self-validating and technically sound methodology for the preparation of this valuable compound.

Introduction

The convergence of privileged structural motifs in a single molecular entity is a well-established strategy in the design of novel therapeutic agents. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs, prized for its conformational rigidity and ability to present substituents in a defined three-dimensional orientation.[1] Similarly, the 1,2,3-triazole core, often synthesized via the robust and versatile "click chemistry," has emerged as a critical pharmacophore due to its metabolic stability, hydrogen bonding capabilities, and ability to act as a peptide bond isostere.[2] The combination of these two scaffolds in 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol offers a unique chemical space for interaction with biological targets, with potential applications in various therapeutic areas.

This application note outlines a detailed and logical synthetic route to 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride. The synthesis initiates with the protection of 3-hydroxypyrrolidine, followed by oxidation to the corresponding ketone. A crucial ethynylation step introduces the alkyne functionality, which then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. The final step involves the deprotection of the pyrrolidine nitrogen and concurrent formation of the dihydrochloride salt, enhancing the compound's aqueous solubility and stability for potential biological applications.

Overall Synthetic Scheme

Caption: Overall synthetic workflow for 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Synthesis of N-Boc-3-pyrrolidinone

The synthesis of the key ketone intermediate, N-Boc-3-pyrrolidinone, is achieved through the oxidation of commercially available N-Boc-3-hydroxypyrrolidine. The use of Dess-Martin periodinane (DMP) is a mild and efficient method for this transformation.[3]

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (0.1-0.2 M), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

-

Stir vigorously until the two phases become clear.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-pyrrolidinone as a white to off-white solid.[3]

| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Yield (%) |

| N-Boc-3-hydroxypyrrolidine | 187.24 | 10.0 | 53.4 | - |

| N-Boc-3-pyrrolidinone | 185.22 | - | - | Typically >90% |

Protocol 1.2: Synthesis of tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

This crucial step involves the addition of an ethynyl group to the ketone functionality of N-Boc-3-pyrrolidinone. The use of a Grignard reagent, such as ethynylmagnesium bromide, is a standard and effective method for this transformation.

Materials:

-

N-Boc-3-pyrrolidinone

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.2-0.3 M) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethynylmagnesium bromide solution (1.5-2.0 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate.

| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Yield (%) |

| N-Boc-3-pyrrolidinone | 185.22 | 5.0 | 27.0 | - |

| tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate | 211.26 | - | - | 70-85% |

Part 2: Assembly of the Triazole Ring and Final Deprotection

Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of the 1,2,3-triazole ring is achieved through the highly efficient and regioselective copper(I)-catalyzed "click" reaction between the terminal alkyne and an azide source. Trimethylsilyl azide (TMS-azide) is a commonly used and effective azide source for this transformation.

Materials:

-

tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

-

Trimethylsilyl azide (TMS-azide)

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or a mixture of t-butanol and water

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a reaction vial, dissolve tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and TMS-azide (1.2 eq) in THF or a 1:1 mixture of t-butanol and water (0.1 M).[4]

-

Add DIPEA (2.0 eq) to the solution.

-

Add CuI (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction mixture may turn heterogeneous.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-(1H-1,2,3-triazol-4-yl)-3-hydroxypyrrolidine-1-carboxylate.

| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Yield (%) |

| tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate | 211.26 | 2.0 | 9.47 | - |

| tert-Butyl 3-(1H-1,2,3-triazol-4-yl)-3-hydroxypyrrolidine-1-carboxylate | 254.29 | - | - | Typically >85% |

Protocol 2.2: Boc Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen and the simultaneous formation of the dihydrochloride salt. This is typically achieved under acidic conditions using hydrogen chloride in an appropriate solvent.[5][6]

Materials:

-

tert-Butyl 3-(1H-1,2,3-triazol-4-yl)-3-hydroxypyrrolidine-1-carboxylate

-

4M Hydrogen chloride (HCl) in 1,4-dioxane

-

Methanol (optional)

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 3-(1H-1,2,3-triazol-4-yl)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of methanol or use it directly if it is an oil.

-

Add 4M HCl in 1,4-dioxane (5-10 eq) to the starting material at room temperature.[5]

-

Stir the reaction mixture for 2-4 hours at room temperature. A precipitate may form during this time.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether to remove any non-polar impurities.

-

Collect the solid by filtration and wash with diethyl ether.

-

Dry the solid under vacuum to yield 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride as a white or off-white solid.

| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Yield (%) |

| tert-Butyl 3-(1H-1,2,3-triazol-4-yl)-3-hydroxypyrrolidine-1-carboxylate | 254.29 | 1.0 | 3.93 | - |

| 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride | 227.10 | - | - | Typically >95% |

Characterization and Data Validation

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Caption: Workflow for the analytical characterization of intermediates and the final product.

Predicted Analytical Data for 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride:

| Analysis | Predicted Results |

| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~8.2 (s, 1H, triazole-H), ~4.0-3.5 (m, 4H, pyrrolidine-CH₂), ~2.5-2.2 (m, 2H, pyrrolidine-CH₂) |

| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~145 (triazole-C), ~125 (triazole-CH), ~75 (pyrrolidine-C-OH), ~50 (pyrrolidine-CH₂-N), ~45 (pyrrolidine-CH₂-N), ~40 (pyrrolidine-CH₂) |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₇H₁₂N₄O: 169.1084; found: ~169.108 |

Note: The predicted NMR chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride. The described multi-step synthesis is robust and utilizes well-established chemical transformations, making it accessible to researchers with a solid background in organic synthesis. The strategic use of protecting groups and the highly efficient copper-catalyzed azide-alkyne cycloaddition reaction ensure a high overall yield of the target compound. The protocols and characterization data presented herein offer a self-validating framework for the successful preparation of this valuable heterocyclic scaffold, which holds significant potential for the development of novel therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.

- BenchChem. (2025). Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol. BenchChem.

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Semantic Scholar. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5- Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction- Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]

-

ChemBK. (2024). tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

-

NextSDS. (n.d.). 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride. Retrieved from [Link]

- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.

- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-catalyzed alkyne-azide "click" cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.

- O'Neil, I. A., & Cleator, E. (2007). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis.

- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. BenchChem.

- Galleni, M., & Frère, J. M. (2022). Optimization of 1, 2, 4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM-and NDM-Producing Bacteria. Journal of medicinal chemistry, 65(23), 15589-15610.

-

PubChemLite. (n.d.). 1-(pyrrolidin-3-yl)-1h-1,2,3-triazole-4-carboxylic acid hydrochloride. Retrieved from [Link]

-

NextSDS. (n.d.). [1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol. Retrieved from [Link]

- El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Yoo, K. H. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1, 2, 3-Triazol-1-yl) quinolin-2 (1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6299.

- Borys, K. M., Parfin, Y. V., & Polovkovych, S. V. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1, 2, 4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of chemistry and technologies, 26(4), 1-10.

- Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions.

Sources

Application Note: Advanced Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for Pyrrolidine Functionalization

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

The pyrrolidine ring is a privileged pharmacophore ubiquitous in neuroactive agents, iminosugars, and organocatalysts. Functionalizing pyrrolidine derivatives with 1,2,3-triazoles via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields metabolically robust amide bioisosteres. These rigid, dipole-rich linkages enhance drug-target interactions while resisting enzymatic degradation[1].

While traditional thermal 1,3-dipolar cycloadditions suffer from poor regioselectivity and require harsh conditions, CuAAC provides exclusive access to 1,4-disubstituted 1,2,3-triazoles under mild, highly tolerant conditions[2]. This application note details the mechanistic causality, quantitative optimization, and a self-validating protocol for the ultrasound-assisted, one-pot desilylation and CuAAC of pyrrolidine derivatives.

Mechanistic Framework: The Bimetallic Pathway

To troubleshoot and optimize CuAAC, one must understand that it is not a concerted process. It is a stepwise, bimetallic catalytic cycle[1].

-

Activation: Cu(I) undergoes π -complexation with the alkyne, significantly lowering the pKa of the terminal proton.

-

Deprotonation: A base facilitates the formation of a σ -bound copper(I) acetylide.

-

Bimetallic Intermediate: A second Cu(I) atom coordinates to the complex, forming a highly reactive bimetallic species.

-

Cycloaddition: The azide coordinates to the copper, followed by nucleophilic attack of the acetylide carbon on the terminal nitrogen of the azide.

-

Protonation: The resulting copper-triazolide undergoes protonolysis to release the product and regenerate the catalyst.

Stepwise bimetallic catalytic cycle of the CuAAC reaction.

Experimental Design & Causality

Designing a robust CuAAC protocol for complex pyrrolidines requires deliberate choices regarding reagents and energy delivery:

-

In Situ Desilylation (TBAF): Terminal alkynes on pyrrolidine rings can be volatile or prone to oxidative homocoupling (Glaser coupling). Utilizing a TMS-protected alkyne and deprotecting it in situ with Tetrabutylammonium fluoride (TBAF) ensures a steady, low concentration of the reactive terminal alkyne, maximizing the cross-coupling yield[3].

-

Ligand Selection (TMEDA): When using CuI in organic solvents like THF, N,N,N',N'-Tetramethylethylenediamine (TMEDA) acts as a bidentate ligand. It stabilizes Cu(I) against disproportionation and prevents the precipitation of unreactive, polymeric copper acetylides[3].

-

Ultrasound Irradiation: Acoustic cavitation generates localized micro-mixing and hot spots. This drastically accelerates mass transfer in heterogeneous catalytic mixtures, reducing reaction times from >12 hours to 30 minutes while maintaining a macroscopic ambient temperature, which is crucial for preserving sensitive pyrrolidine stereocenters[3].

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the synthesis of triazole-linked pyrrolidin-2-ones, demonstrating the superiority of the ultrasound-assisted protocol.

| Entry | Copper Source | Ligand/Additive | Solvent | Conditions | Yield (%) |

| 1 | CuSO₄ / NaAsc | None | t-BuOH/H₂O (1:1) | 25 °C, 12 h | 65 |

| 2 | CuSO₄ / NaAsc | THPTA | t-BuOH/H₂O (1:1) | 25 °C, 4 h | 92 |

| 3 | CuI | DIPEA | THF | 25 °C, 8 h | 78 |

| 4 | CuI | TMEDA / TBAF | THF | Ultrasound, 0.5 h | 95 |

| 5 | CuBr(PPh₃)₃ | None | Toluene | 80 °C, 12 h | 55 |

Data synthesized from optimization studies highlighting the efficacy of ultrasound and ligand-assisted protocols[3].

Detailed Protocol: Ultrasound-Assisted One-Pot Desilylation/CuAAC

This self-validating protocol describes the synthesis of (3R,4S)-1-Benzyl-3,4-dihydroxy-5-(1H-1,2,3-triazol-4-yl)pyrrolidin-2-one derivatives[3].

Ultrasound-assisted one-pot experimental workflow for pyrrolidine CuAAC.

Step-by-Step Methodology

Step 1: Reagent Assembly To a dry Schlenk flask under a nitrogen atmosphere, add the TMS-protected alkynyl pyrrolidine (1.0 equiv) and benzyl azide (1.2 equiv) in anhydrous THF (0.5 M concentration).

-

Causality: Nitrogen atmosphere prevents the oxidation of the sensitive Cu(I) catalyst to inactive Cu(II).

Step 2: Catalyst & Ligand Introduction Add CuI (10 mol%) and TMEDA (1.2 equiv) to the stirring solution.

-

Validation Check: The mixture will initially appear as a pale suspension.